molecular formula C13H16O4 B1315658 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid CAS No. 103234-38-4

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid

Cat. No. B1315658
M. Wt: 236.26 g/mol
InChI Key: UXBGNNIUWXVYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-methoxyphenylboronic acid is a laboratory chemical . It appears as an off-white solid .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-methoxyphenylboronic acid is C9H13BO3 .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-methoxyphenylboronic acid is a solid with an off-white appearance . It has a melting point range of 203 - 204 °C .

Scientific Research Applications

3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione Synthesis

A study by Nye et al. (2013) describes the synthesis of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione through the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions. The molecule is noted for its intramolecular hydrogen bonding, confirming its di-enol-dione tautomeric form, and forms chains linked by additional O-H...O hydrogen bonds. Additionally, the study also mentions the synthesis of a potassium salt involving 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid as a by-product, highlighting its strong hydrogen bond between the carboxylic acid and carboxylate groups and its double-chain structure stabilized by a seven-coordinate potassium ion (Nye, Turnbull, & Wikaira, 2013).

Molecular Docking and Cytotoxicity Studies

3,5-Dimethyl-arylazopyrazole Derivatives

Aggarwal et al. (2022) synthesized a new series of 3,5-dimethyl-arylazopyrazoles and screened them for in vitro cytotoxic activity against MDA-MB-231 and MCF-7 cell lines. Some compounds exhibited weak to moderate cytotoxic effects, highlighting the potential for biological applications and the importance of molecular architecture in determining activity (Aggarwal, Gopika, & Revanasiddappa, 2022).

Molecular Conformation and Hydrogen Bonding

1-Aryl-1H-Pyrazole-3,4-dicarboxylate Derivatives

A study by Asma et al. (2018) investigated the hydrogen-bonded framework structures of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives. The complex hydrogen-bonded structures, involving multiple types of hydrogen bonds, were highlighted, demonstrating the molecule's intricate intermolecular interactions and potential applications in crystal engineering and molecular recognition (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Molecular Recognition and Aggregation

Fluoroalkylated End-Capped N-(1,1-dimethyl-3-oxobutyl)acrylamide Oligomer

Sawada et al. (2000) described the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated end-capped oligomer. This study highlights the specificity of molecular interactions and the potential for selective molecular transport in organic media, presenting applications in chemical sensing and separation (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBGNNIUWXVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554724
Record name 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid

CAS RN

103234-38-4
Record name 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic anhydride (22.06 gm) was added to a mixture of 2,6-dimethylanisole (30 g) and anhydrous aluminium trichloride (59 g) in 1,2-dichloroethane (200 ml) at 0° C. The mixture was stirred for 0.5 hr at 0° C. and at room temperature for 4 hr. The mixture was poured onto ice-concentrated hydrochloric acid. After stirring vigorously for 5 min, the mixture was extracted with ethyl acetate. The dried (MgSO4) organic fraction was evaporated to give 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid as white crystals, mp 108° C.
Quantity
22.06 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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